Cfmti is synthesized through specific chemical reactions involving starting materials such as aniline derivatives and chlorinated or fluorinated reagents. It falls under the category of halogenated aromatic compounds, which are known for their reactivity and utility in organic synthesis.
The synthesis of Cfmti typically involves a multi-step process that may include:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst presence. For example, using Lewis acids can facilitate the halogenation step, while reducing agents like iron or zinc can be employed for the reduction of nitro groups.
Cfmti has a distinct molecular structure characterized by:
The molecular formula for Cfmti is , and its molecular weight is approximately 201.56 g/mol.
Cfmti participates in various chemical reactions, including:
The mechanism of action for Cfmti primarily revolves around its ability to interact with biological systems due to its functional groups. The amino group can form hydrogen bonds with biological targets, while the halogenated groups may influence lipophilicity and binding affinity.
Studies have shown that compounds similar to Cfmti exhibit activity against specific biological targets such as enzymes involved in metabolic pathways or receptors linked to disease states. This suggests potential therapeutic applications.
Cfmti has several scientific uses that leverage its unique properties:
CFMTI (2-Cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one) is a potent negative allosteric modulator (NAM) of metabotropic glutamate receptor 1 (mGluR1). Its mechanism involves binding to a topographically distinct site within the receptor's heptahelical domain (HD), rather than the endogenous glutamate-binding Venus flytrap domain (VFD). This allosteric binding induces conformational changes that stabilize an inactive receptor state, inhibiting glutamate-induced Gq/11 protein activation [1] [5].
Key structural determinants of CFMTI’s activity include:
Functional assays demonstrate CFMTI’s inhibition of glutamate-evoked intracellular Ca²⁺ release, with near-complete suppression at saturating concentrations (IC₅₀ = 2.6 ± 0.4 nM for human mGluR1a) [1] [3].
Table 1: Structural Domains of mGluR1 Targeted by CFMTI
Domain | Role in mGluR1 Signaling | Effect of CFMTI Binding |
---|---|---|
Venus Flytrap (VFD) | Glutamate binding | No direct interaction |
Cysteine-Rich Domain (CRD) | VFD-HD conformational coupling | Disrupts signal transduction |
Heptahelical Domain (HD) | G-protein coupling; allosteric site | Stabilizes inactive conformation |
C-terminal Tail | Regulatory protein interactions | Indirect modulation |
CFMTI exhibits exceptional selectivity for mGluR1 over closely related subtypes. In vitro radioligand binding assays reveal:
This selectivity arises from divergent residues in the allosteric binding pocket:
Table 2: Selectivity Profile of CFMTI Across mGluR Subtypes
Receptor Subtype | IC₅₀ (nM) | Fold Selectivity vs. mGluR1 |
---|---|---|
mGluR1a (Human) | 2.6 ± 0.4 | 1 (Reference) |
mGluR1a (Rat) | 2.3 ± 0.3 | 1.1 |
mGluR5 (Human) | 5,400 ± 1,200 | >2,000 |
mGluR2 (Human) | >10,000 | >3,800 |
mGluR4 (Human) | >10,000 | >3,800 |
mGluR1 couples canonically to Gαq/11-phospholipase Cβ (PLCβ) signaling. CFMTI antagonism disrupts:
Non-canonical effects include:
In vivo, CFMTI administration increases Fos protein expression in schizophrenia-relevant regions (nucleus accumbens, medial prefrontal cortex), mirroring atypical antipsychotics like clozapine [1].
CFMTI’s allosteric mechanism confers advantages over orthosteric antagonists:
Property | CFMTI (Allosteric NAM) | Orthosteric Antagonists (e.g., LY367385) |
---|---|---|
Binding Site | Heptahelical domain | Venus flytrap domain (glutamate site) |
Subtype Selectivity | >2,000-fold (mGluR1 vs. mGluR5) | ≤100-fold (cross-reactivity common) |
Signal Modulation | Non-competitive inhibition | Competitive inhibition |
Receptor Saturation | Incomplete suppression due to probe dependence | Complete blockade at high concentrations |
Physiological Effects | Preserves basal glutamate tone | Abolishes all receptor activity |
Key functional differences:
These properties make CFMTI a superior tool for dissecting mGluR1’s roles in neuropsychiatric disorders without global glutamate signaling disruption [1] [3].
Table 3: Key Properties of CFMTI
Property | Value |
---|---|
IUPAC Name | 2-Cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one |
Molecular Formula | C₁₉H₁₆FN₅O |
Molecular Weight | 349.37 g/mol |
CAS Number | 864864-17-5 |
Primary Target | mGluR1 (allosteric antagonist) |
Selectivity | >2,000-fold vs. mGluR5 |
Key Pharmacological Effects | Fos induction in PFC/NAc; antipsychotic-like activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7